1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide 1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1286728-87-7
VCID: VC11879266
InChI: InChI=1S/C20H23N7OS/c28-19(23-20-22-15-4-1-2-5-16(15)29-20)14-8-12-26(13-9-14)17-6-7-18(25-24-17)27-11-3-10-21-27/h3,6-7,10-11,14H,1-2,4-5,8-9,12-13H2,(H,22,23,28)
SMILES: C1CCC2=C(C1)N=C(S2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5
Molecular Formula: C20H23N7OS
Molecular Weight: 409.5 g/mol

1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

CAS No.: 1286728-87-7

Cat. No.: VC11879266

Molecular Formula: C20H23N7OS

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide - 1286728-87-7

Specification

CAS No. 1286728-87-7
Molecular Formula C20H23N7OS
Molecular Weight 409.5 g/mol
IUPAC Name 1-(6-pyrazol-1-ylpyridazin-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C20H23N7OS/c28-19(23-20-22-15-4-1-2-5-16(15)29-20)14-8-12-26(13-9-14)17-6-7-18(25-24-17)27-11-3-10-21-27/h3,6-7,10-11,14H,1-2,4-5,8-9,12-13H2,(H,22,23,28)
Standard InChI Key LWBRQKZLAJZIDQ-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)N=C(S2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5
Canonical SMILES C1CCC2=C(C1)N=C(S2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5

Introduction

Synthesis

While specific synthesis protocols for this exact compound are not directly available in the provided sources, general synthetic strategies for similar compounds include:

  • Stepwise Assembly of Heterocycles:

    • Pyrazole and pyridazine derivatives are often synthesized via cyclization reactions involving hydrazines and diketones or diesters .

    • Benzothiazoles can be formed through condensation reactions between o-aminothiophenols and carbonyl compounds .

  • Coupling Reactions:

    • Formation of the amide bond (carboxamide group) typically involves coupling agents such as carbodiimides (e.g., DCC or EDC) to link the piperidine carboxylic acid derivative with the benzothiazole amine derivative.

  • Functionalization:

    • Introduction of substituents on the heterocyclic rings can be achieved through electrophilic or nucleophilic substitution reactions.

Potential Applications

Compounds with similar heterocyclic scaffolds exhibit diverse biological activities:

  • Anticancer Activity: Pyrazole and pyridazine derivatives have shown cytotoxic effects against cancer cell lines by targeting kinases or DNA replication pathways .

  • Antiviral Properties: Benzothiazole derivatives have been explored for their ability to inhibit viral enzymes, such as RNA-dependent RNA polymerases .

  • Antibacterial Activity: Thiazole-containing compounds have demonstrated efficacy against Gram-positive bacterial strains .

Mechanisms of Action

The combination of these heterocycles may enable:

  • Interaction with enzyme active sites via hydrogen bonding and hydrophobic interactions.

  • Modulation of protein-protein interactions critical for disease pathways.

Analytical Data

Studies on related compounds provide insights into characterization techniques:

  • NMR Spectroscopy: Key peaks in proton NMR would correspond to aromatic protons (pyrazole, pyridazine), aliphatic protons (piperidine), and NH groups .

  • Mass Spectrometry: Molecular ion peaks confirm molecular weight.

Biological Testing

Although specific activity data for this compound is unavailable, related scaffolds have been tested for:

  • VEGFR2 inhibition (anticancer) .

  • Disruption of viral polymerase interactions (antiviral) .

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